molecular formula C7H5NNaS2 B8813654 Sodium mercaptobenzothiazole

Sodium mercaptobenzothiazole

Cat. No.: B8813654
M. Wt: 190.2 g/mol
InChI Key: KRXFTOUYGXMRRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium mercaptobenzothiazole is an organosulfur compound with the molecular formula C7H4NNaS2. It is a derivative of mercaptobenzothiazole, which is widely used in various industrial applications, particularly in the rubber industry as a vulcanization accelerator. This compound is known for its antimicrobial and antifungal properties, making it valuable in different fields such as medicine and agriculture .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium mercaptobenzothiazole can be synthesized through several methods. One common method involves the reaction of aniline with carbon disulfide and sulfur at high temperatures. The reaction proceeds as follows: [ \text{C6H5NH2} + \text{CS2} + \text{S} \rightarrow \text{C6H4(NH)SC=S} + \text{H2S} ]

Another traditional method involves the reaction of 2-aminothiophenol with carbon disulfide: [ \text{C6H4(NH2)SH} + \text{CS2} \rightarrow \text{C6H4(NH)SC=S} + \text{H2S} ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting mercaptobenzothiazole with sodium hydroxide. The reaction is typically carried out in an aqueous medium, and the product is isolated by crystallization or precipitation .

Chemical Reactions Analysis

Types of Reactions: Sodium mercaptobenzothiazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides.

    Reduction: It can be reduced to form thiols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed:

Scientific Research Applications

Sodium mercaptobenzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium mercaptobenzothiazole involves its interaction with various molecular targets. It acts as an inhibitor of several enzymes, including acyl coenzyme A cholesterol acyltransferase, monoamine oxidase, and heat shock protein 90. These interactions lead to its antimicrobial, anti-inflammatory, and antitumor effects. The compound’s sulfur and nitrogen atoms play a crucial role in its binding to these molecular targets .

Comparison with Similar Compounds

Sodium mercaptobenzothiazole is unique due to its dual functionality as both a sulfur and nitrogen-containing heterocycle. Similar compounds include:

    2-Aminobenzothiazole: Lacks the thiol group but retains the benzothiazole structure.

    2-Mercaptobenzimidazole: Contains a similar thiol group but with a benzimidazole ring instead of a benzothiazole ring.

    2-Mercaptobenzoxazole: Similar structure but with an oxygen atom in the ring instead of sulfur.

These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique versatility of this compound .

Properties

Molecular Formula

C7H5NNaS2

Molecular Weight

190.2 g/mol

InChI

InChI=1S/C7H5NS2.Na/c9-7-8-5-3-1-2-4-6(5)10-7;/h1-4H,(H,8,9);

InChI Key

KRXFTOUYGXMRRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)S2.[Na]

Origin of Product

United States

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